molecular formula C10H13ClN2O B15319570 3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol

3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol

Cat. No.: B15319570
M. Wt: 212.67 g/mol
InChI Key: IWFCYESYYJZLLE-UHFFFAOYSA-N
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Description

3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a chloropyridine substituent. Its molecular formula is C₁₀H₁₁ClN₂O (inferred from structural analysis), and it has been cataloged by suppliers such as CymitQuimica, though it is currently listed as discontinued . The compound’s structural motifs—pyrrolidine and chloropyridine—are common in bioactive molecules, suggesting utility as an intermediate or pharmacophore.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-[(3-chloropyridin-4-yl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C10H13ClN2O/c11-9-6-12-3-1-8(9)5-10(14)2-4-13-7-10/h1,3,6,13-14H,2,4-5,7H2

InChI Key

IWFCYESYYJZLLE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=C(C=NC=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Purity/Availability Source
3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol C₁₀H₁₁ClN₂O 210.66 g/mol Chloropyridylmethyl, pyrrolidin-3-ol Discontinued
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol C₈H₁₀ClN₃O 199.64 g/mol Chloropyrimidinyl, stereospecific (R)-configuration Room-temperature stable
3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol C₁₁H₁₂FNO₂ 209.22 g/mol Fluorophenoxymethyl, ether linkage ≥98% (HPLC)
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 235.67 g/mol Chloro-methoxyphenyl, pyridin-3-ol Available commercially
3-(1H-1,2,3-Triazol-4-yl)pyrrolidin-3-ol dihydrochloride C₆H₁₁Cl₂N₃O 212.08 g/mol Triazole ring, dihydrochloride salt 95% purity

Key Differences and Implications

Heterocyclic Core Variations
  • Chloropyridine vs. Chloropyrimidine: The target compound’s 3-chloropyridine group (electron-deficient aromatic ring) contrasts with the 6-chloropyrimidine in (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol .
  • Pyridine vs. Phenyl : 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol substitutes the pyridine with a chloro-methoxyphenyl group, increasing hydrophobicity and altering π-π stacking interactions.
Functional Group Modifications
  • Ether vs. Methyl Linkage: 3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol replaces the chloropyridylmethyl group with a fluorophenoxymethyl chain. The ether oxygen introduces polarity, while fluorine’s electronegativity may improve metabolic stability.
  • Salt Form : 3-(1H-1,2,3-Triazol-4-yl)pyrrolidin-3-ol dihydrochloride exists as a salt, enhancing aqueous solubility compared to the neutral target compound.
Stereochemical Considerations
  • The (R)-enantiomer of 1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol highlights the role of stereochemistry in bioactivity, as enantiomers often exhibit divergent pharmacological profiles.

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